1-(1-ethyl-1H-imidazol-2-yl)-N-isopropylmethanesulfonamide
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Overview
Description
1-(1-ethyl-1H-imidazol-2-yl)-N-isopropylmethanesulfonamide is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)-N-isopropylmethanesulfonamide typically involves the reaction of 1-ethyl-1H-imidazole with isopropylmethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-imidazol-2-yl)-N-isopropylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-(1-ethyl-1H-imidazol-2-yl)-N-isopropylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)-N-isopropylmethanesulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the sulfonamide group can interact with biological targets through hydrogen bonding and electrostatic interactions, leading to the modulation of enzyme activity and other biological processes .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-1H-imidazole
- N-isopropylmethanesulfonamide
- 1-methyl-1H-imidazole
- 2-(1H-imidazol-1-yl)ethanol
Uniqueness
1-(1-ethyl-1H-imidazol-2-yl)-N-isopropylmethanesulfonamide is unique due to the presence of both the imidazole and sulfonamide functional groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H17N3O2S |
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Molecular Weight |
231.32 g/mol |
IUPAC Name |
1-(1-ethylimidazol-2-yl)-N-propan-2-ylmethanesulfonamide |
InChI |
InChI=1S/C9H17N3O2S/c1-4-12-6-5-10-9(12)7-15(13,14)11-8(2)3/h5-6,8,11H,4,7H2,1-3H3 |
InChI Key |
YMXPHWPNTUKYGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1CS(=O)(=O)NC(C)C |
Origin of Product |
United States |
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